molecular formula C30H25F3N4O11 B10782999 (3S)-3-amino-4-[[6'-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid

(3S)-3-amino-4-[[6'-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid

Cat. No.: B10782999
M. Wt: 674.5 g/mol
InChI Key: KIHCZYKJFWQUGV-FKLPMGAJSA-N
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Description

(D)2-Rh 110 (trifluoroacetate salt) is a fluorogenic caspase substrate. It is commonly used in biochemical research to measure caspase activity, particularly during apoptosis. The compound releases rhodamine 110 upon enzymatic cleavage by caspases, which can then be quantified due to its fluorescent properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (D)2-Rh 110 (trifluoroacetate salt) involves the conjugation of rhodamine 110 with two molecules of L-aspartic acid amide. The reaction typically occurs in the presence of trifluoroacetic acid, which acts as a catalyst and stabilizer for the final product .

Industrial Production Methods: Industrial production of (D)2-Rh 110 (trifluoroacetate salt) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity (≥95%) and consistent fluorescence properties .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(D)2-Rh 110 (trifluoroacetate salt) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (D)2-Rh 110 (trifluoroacetate salt) involves its cleavage by caspases. Upon cleavage, rhodamine 110 is released, which fluoresces and can be detected using fluorescence spectroscopy. This allows researchers to quantify caspase activity and study apoptosis in real-time .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: (D)2-Rh 110 (trifluoroacetate salt) is unique due to its high specificity for caspases and its ability to provide real-time quantification of enzyme activity through fluorescence. This makes it an invaluable tool in apoptosis research and drug discovery .

Properties

Molecular Formula

C30H25F3N4O11

Molecular Weight

674.5 g/mol

IUPAC Name

(3S)-3-amino-4-[[6'-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C28H24N4O9.C2HF3O2/c29-19(11-23(33)34)25(37)31-13-5-7-17-21(9-13)40-22-10-14(32-26(38)20(30)12-24(35)36)6-8-18(22)28(17)16-4-2-1-3-15(16)27(39)41-28;3-2(4,5)1(6)7/h1-10,19-20H,11-12,29-30H2,(H,31,37)(H,32,38)(H,33,34)(H,35,36);(H,6,7)/t19-,20-;/m0./s1

InChI Key

KIHCZYKJFWQUGV-FKLPMGAJSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)NC(=O)[C@H](CC(=O)O)N)OC5=C3C=CC(=C5)NC(=O)[C@H](CC(=O)O)N.C(=O)(C(F)(F)F)O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)NC(=O)C(CC(=O)O)N)OC5=C3C=CC(=C5)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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